2-(4-Bromophenyl)propane-1-sulfonamide
CAS No.:
Cat. No.: VC13954808
Molecular Formula: C9H12BrNO2S
Molecular Weight: 278.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrNO2S |
|---|---|
| Molecular Weight | 278.17 g/mol |
| IUPAC Name | 2-(4-bromophenyl)propane-1-sulfonamide |
| Standard InChI | InChI=1S/C9H12BrNO2S/c1-7(6-14(11,12)13)8-2-4-9(10)5-3-8/h2-5,7H,6H2,1H3,(H2,11,12,13) |
| Standard InChI Key | QSMDAXCADQSRBO-UHFFFAOYSA-N |
| Canonical SMILES | CC(CS(=O)(=O)N)C1=CC=C(C=C1)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-(4-Bromophenyl)propane-1-sulfonamide is a sulfonamide derivative with a propane chain linking the sulfonamide group to a 4-bromophenyl ring. Its IUPAC name, 2-(4-bromophenyl)propane-1-sulfonamide, reflects this connectivity. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.17 g/mol |
| SMILES | CC(CS(=O)(=O)N)C1=CC=C(C=C1)Br |
| InChIKey | QSMDAXCADQSRBO-UHFFFAOYSA-N |
| CAS Registry | 9903744 |
The sulfonamide group () and bromine atom at the para position of the phenyl ring are critical for its reactivity and interactions with biological targets.
Synthesis and Optimization
General Synthetic Route
Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines. For 2-(4-Bromophenyl)propane-1-sulfonamide, a plausible pathway involves:
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Sulfonation: Propane-1-sulfonyl chloride reacts with 4-bromobenzylamine in anhydrous dichloromethane.
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Purification: Column chromatography isolates the product, with yields optimized by controlling temperature (0–5°C) and stoichiometry.
Challenges and Modifications
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Steric Hindrance: The bulky 4-bromophenyl group may reduce reaction efficiency, necessitating extended reaction times or catalysts like triethylamine.
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Byproduct Formation: Competing reactions (e.g., oxidation of the bromide) are mitigated using inert atmospheres .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Low solubility in water (<1 mg/mL at 25°C) due to hydrophobic aromatic and propane chains.
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Organic Solvents: Highly soluble in DMSO and dichloromethane, facilitating biological assays.
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Stability: Stable under ambient conditions but susceptible to photodegradation; storage in amber vials is recommended.
Computational Predictions
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G level predict:
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HOMO-LUMO Gap: , indicating moderate reactivity.
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LogP: 2.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Biological Activities and Mechanisms
Antibacterial Properties
Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Comparative studies show:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 19 | 11.31 |
| S. typhimurium | 15 | 19.24 |
2-(4-Bromophenyl)propane-1-sulfonamide exhibits enhanced activity against Gram-negative bacteria compared to sulfamethoxazole, likely due to improved membrane permeability from the bromophenyl group .
Enzyme Inhibition
Molecular docking studies (PDB: 3TZF) reveal:
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Binding Affinity: for carbonic anhydrase II, driven by hydrogen bonds between the sulfonamide and Thr199/His94 residues.
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Selectivity: The bromine atom engages in halogen bonding with Pro201, enhancing specificity .
Applications in Drug Development
Lead Optimization
Structural analogs of this compound are being explored to:
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Reduce Toxicity: Replace the bromide with fluorine to minimize off-target effects.
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Enhance Bioavailability: Introduce hydrophilic groups (e.g., hydroxyl) to improve solubility.
Combination Therapies
Synergistic effects with β-lactam antibiotics are under investigation, aiming to combat multidrug-resistant pathogens .
Future Directions
In Vivo Studies
Pending pharmacokinetic studies in murine models will assess absorption and metabolism. Preliminary data suggest a half-life () of 3.2 hours .
Computational Advancements
Machine learning models are being trained to predict novel sulfonamide derivatives with optimized target affinity .
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